
Arsenous acid, tris(trimethylsilyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsenous acid, tris(trimethylsilyl) ester, with the chemical formula C₉H₂₇AsO₃Si₃ and CAS registry number 55429-29-3, is a compound utilized in organic synthesis, particularly as a reagent in the protection of hydroxy groups . This compound is known for its role in facilitating the formation of silyl ethers and is valued for its involvement in chemical transformations involving arsenic-containing functionalities .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of arsenous acid, tris(trimethylsilyl) ester typically involves the reaction of arsenous acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction can be represented as follows:
As(OH)3+3TMSCl→As(O-TMS)3+3HCl
where TMSCl represents trimethylsilyl chloride and As(O-TMS)₃ represents this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
化学反应分析
Types of Reactions
Arsenous acid, tris(trimethylsilyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic acid derivatives.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as alcohols or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield arsenic acid derivatives, while reduction with sodium borohydride can produce arsenic trihydride .
科学研究应用
Arsenous acid, tris(trimethylsilyl) ester has a wide range of scientific research applications, including:
作用机制
The mechanism of action of arsenous acid, tris(trimethylsilyl) ester involves the interaction of the trimethylsilyl groups with hydroxy groups in target molecules, leading to the formation of silyl ethers. This process protects the hydroxy groups from unwanted reactions during subsequent synthetic steps. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the trimethylsilyl groups and their ability to form stable silyl ethers .
相似化合物的比较
Similar Compounds
Trimethyl arsenite:
Trimethylsilyl diphenylphosphinite: A compound used in similar silylation reactions.
Uniqueness
Arsenous acid, tris(trimethylsilyl) ester is unique in its ability to protect hydroxy groups while incorporating arsenic into the molecular structure. This dual functionality makes it valuable in specific synthetic applications where both silylation and arsenic incorporation are desired .
属性
CAS 编号 |
55429-29-3 |
|---|---|
分子式 |
C9H27AsO3Si3 |
分子量 |
342.49 g/mol |
IUPAC 名称 |
tris(trimethylsilyl) arsorite |
InChI |
InChI=1S/C9H27AsO3Si3/c1-14(2,3)11-10(12-15(4,5)6)13-16(7,8)9/h1-9H3 |
InChI 键 |
CWZNQWMMDOIFQC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)O[As](O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



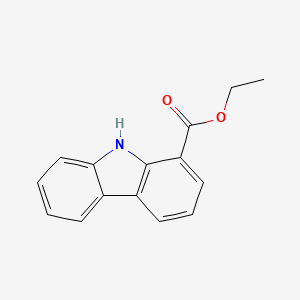
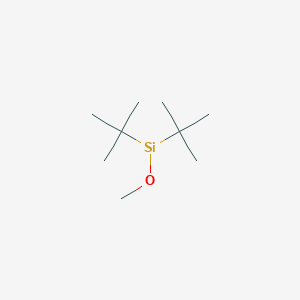
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
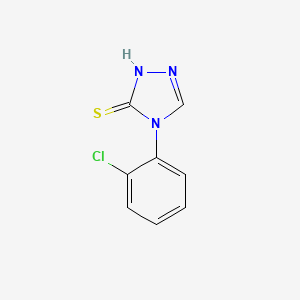
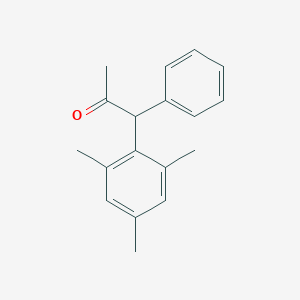
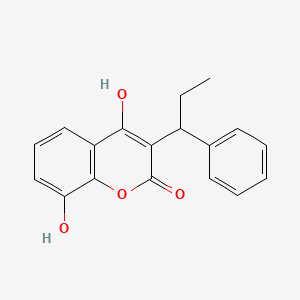

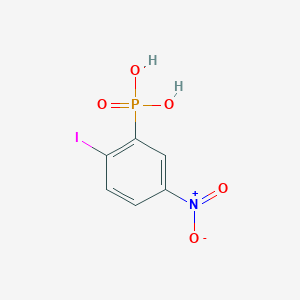

![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
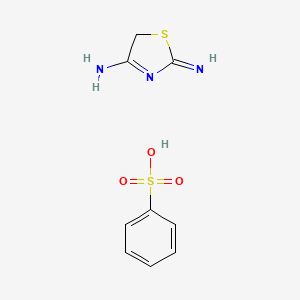
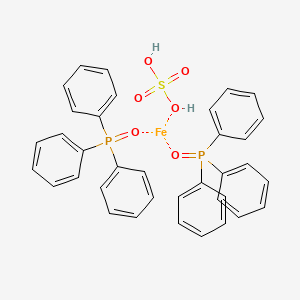
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)
